(R)-Ru(OAc)2(BINAP)
Description
Historical Development and Discovery
The historical development of (R)-diacetato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) is intrinsically linked to the pioneering work of Ryoji Noyori and his research team in the development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-based ruthenium catalysts. The foundation for this complex was established in 1980 when Noyori and Takaya first reported a reliable synthesis of both (R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl based on the resolution of the racemate using an optically active amine-palladium(II) complex. This breakthrough provided access to enantiomerically pure 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands, which became essential for subsequent catalyst development.
The development of ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl complexes gained significant momentum in the 1980s as researchers recognized the potential of these systems for asymmetric catalysis. Early investigations focused on ruthenium chloride complexes with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands, but the acetate derivatives emerged as particularly promising candidates due to their enhanced stability and catalytic performance. The specific (R)-diacetato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) complex was developed as part of systematic studies aimed at optimizing the anionic ligand environment around the ruthenium center.
Patent documentation from the late 1980s and early 1990s demonstrates the growing recognition of ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl acetate complexes as superior asymmetric hydrogenation catalysts. These complexes exhibited excellent performance in asymmetric hydrogenation reactions, showing high activity rates and exceptional selectivity in producing asymmetric products with high enantiomeric excess. The development process involved extensive optimization of reaction conditions, including solvent systems combining organic acids such as acetic acid with nonpolar organic solvents like toluene or benzene.
Research in the 1990s further refined the synthesis and application of these complexes, with particular attention to their preparation methods and catalytic mechanisms. The complex could be prepared by reacting ruthenium-anion complexes with cycloocta-1,5-diene followed by reaction with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl compounds under reflux conditions in suitable solvent systems. This synthetic approach provided reliable access to well-defined catalysts that could be used directly without extensive purification procedures.
Significance in Asymmetric Catalysis Research
The (R)-diacetato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) complex has achieved remarkable significance in asymmetric catalysis research due to its exceptional performance in enantioselective transformations. The complex has demonstrated particular excellence in the asymmetric hydrogenation of prochiral olefins, achieving some of the highest enantiomeric excesses reported for ruthenium-based catalysts. In the hydrogenation of 1-methyleneindan, a five-membered methylenecycloalkane, the complex provided the highest optical yield of 78% when compared to other catalyst systems.
The catalytic mechanism of (R)-diacetato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) in asymmetric hydrogenation has been extensively studied and involves a monohydride mechanism characterized by initial coordination of olefin to ruthenium hydride species, followed by olefin insertion and hydrogenolysis of the ruthenium-alkyl bond. This mechanism differs significantly from rhodium-based 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl catalysts and contributes to the unique selectivity patterns observed with this ruthenium complex.
Research findings have revealed that the complex exhibits remarkable dependence of enantioselectivities on solvent choice, a characteristic that has been exploited to optimize reaction conditions for specific substrates. The complex has shown exceptional performance in the hydrogenation of various substrate classes, including aromatic-alkyl ketones, which generally provide higher enantiomeric excess values compared to dialkyl ketones. Computational studies have identified the hydrogen transfer step from the ruthenium complex to the ketone substrate as the chirality-determining step in hydrogen-mediated hydrogenation of ketones.
The industrial significance of this complex is evidenced by its application in the synthesis of pharmaceutically important compounds. The complex has been employed in the asymmetric synthesis of chiral δ-lactones through the hydrogenation of keto-acids, providing high yields and moderate to good enantiomeric excesses. These lactones serve as important intermediates in pharmaceutical synthesis, demonstrating the practical value of this catalyst system in industrial applications.
Table 1: Catalytic Performance Data for (R)-Diacetato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)
Relationship to Other 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-Ruthenium Complexes
The (R)-diacetato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) complex belongs to a broader family of ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl complexes that differ primarily in their anionic ligand environment. Within this family, several related complexes have been developed and studied, including dichloride, dihydride, and other carboxylate derivatives. Each complex variant exhibits distinct catalytic properties and substrate preferences, making the acetate derivative particularly noteworthy for its balanced activity and selectivity profile.
Comparative studies have demonstrated that the acetate ligands in (R)-diacetato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) provide several advantages over other anionic ligands. When compared to the dichloride analog, the acetate complex shows enhanced solubility in organic solvents and improved catalytic activity under milder reaction conditions. The acetate ligands are sufficiently labile to allow substrate coordination while providing adequate stabilization of the ruthenium center during catalytic turnover.
The relationship between different 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-ruthenium complexes has been systematically investigated through mechanistic studies. Research has shown that various ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl complexes can interconvert under reaction conditions, with the acetate derivative often serving as an easily accessible precursor to more active catalytic species. Nuclear magnetic resonance studies have revealed that the crude reaction mixtures from catalyst preparation contain mixtures of ruthenium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl complexes with different stoichiometries and coordination environments.
The structural relationship between (R)-diacetato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) and other family members has been elucidated through crystallographic studies. The complex adopts an octahedral geometry around the ruthenium center, with the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand occupying two coordination sites and the two acetate ligands completing the coordination sphere. This structural motif is conserved across the family, with variations primarily in the identity of the anionic ligands.
Table 2: Comparison of Related 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-Ruthenium Complexes
Nomenclature and Structural Designation
The nomenclature of (R)-diacetato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) reflects both its structural complexity and the systematic naming conventions used for organometallic complexes. The complete International Union of Pure and Applied Chemistry name for this compound is ruthenium, bis(acetato-κO,κO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-κP]]-, (OC-6-22)-. This systematic name precisely describes the coordination environment and stereochemistry of the complex.
Alternative nomenclature systems have been employed to describe this complex, reflecting different approaches to naming organometallic compounds. The compound is commonly referred to as diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II), which emphasizes the optical activity of the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand. Commercial suppliers often use abbreviated designations such as (R)-Ru(OAc)₂(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) for practical purposes.
The structural designation of this complex involves several key stereochemical and coordination elements. The (R) designation refers to the absolute configuration of the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand, which possesses axial chirality due to restricted rotation around the binaphthyl bond. This axial chirality is crucial for the enantioselectivity of the complex in asymmetric catalysis applications. The ruthenium center adopts an octahedral coordination geometry, with the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand coordinating through both phosphorus atoms in a chelating fashion.
Chemical database entries provide multiple identifiers for this complex, including Chemical Abstracts Service registry numbers and various synonyms used in different contexts. The compound is assigned CAS registry number 325146-81-4 for the (R)-enantiomer and related numbers for different stereoisomers. These identifiers facilitate unambiguous identification of the compound in scientific literature and commercial applications.
Table 3: Structural and Identification Data for (R)-Diacetato[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)
Properties
CAS No. |
325146-81-4 |
|---|---|
Molecular Formula |
C48H40O4P2Ru+2 |
Molecular Weight |
843.8 g/mol |
IUPAC Name |
[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);/q;;;+2 |
InChI Key |
NMLZYEWNUCRSRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ru(OAc)2(BINAP) typically involves the reaction of ruthenium(II) acetate with ®-BINAP. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the complex. The general reaction can be represented as follows:
[ \text{Ru(OAc)}_2 + \text{®-BINAP} \rightarrow \text{®-Ru(OAc)}_2(\text{BINAP}) ]
Industrial Production Methods
Industrial production of ®-Ru(OAc)2(BINAP) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Ru(OAc)2(BINAP) is primarily involved in catalytic reactions, including:
Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes, ketones, and imines, leading to the formation of chiral products.
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Substitution: The complex can facilitate substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is used as the reducing agent, and the reaction is typically carried out under high pressure and moderate temperature.
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Substitution: Reagents such as organohalides and organometallic compounds are used, often in the presence of a base.
Major Products
The major products formed from these reactions are typically chiral compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
Asymmetric Hydrogenation
One of the primary applications of (R)-Ru(OAc)₂(BINAP) is in asymmetric hydrogenation , where it acts as a catalyst to convert prochiral substrates into chiral products. The compound has demonstrated exceptional performance with various substrates:
Table 1: Summary of Catalytic Performance
| Substrate Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Bicyclic substrates | H₂, 100 atm, 50 h | 100 | 98 |
| α,β-Unsaturated carboxylic acids | H₂, 40 atm, 20 h | 95-100 | >99 |
| Ketones | H₂, 90 bar | 95-100 | 94-97 |
The compound has been reported to achieve yields of up to 100% with enantiomeric excess values exceeding 99% in reactions involving bicyclic substrates.
Synthesis of Pharmaceutical Intermediates
(R)-Ru(OAc)₂(BINAP) plays a significant role in the synthesis of key pharmaceutical intermediates. For instance, it has been utilized in the production of antibiotics such as levofloxacin . In a specific case study, (R)-Ru(OAc)₂(BINAP) was employed to hydrogenate precursors for levofloxacin synthesis, resulting in high enantioselectivity crucial for the efficacy of the final product. The optimized reaction conditions included specific solvent systems and temperature controls that enhanced yield and selectivity .
Mechanistic Insights
The mechanism by which (R)-Ru(OAc)₂(BINAP) operates involves coordination of substrates to the ruthenium center followed by hydrogenation. The BINAP ligand facilitates chiral induction during the catalytic process. Studies indicate that variations in ligand structure can significantly affect both catalytic performance and selectivity .
Applications in Material Science
Beyond its role in pharmaceuticals, (R)-Ru(OAc)₂(BINAP) is also employed in material science for developing advanced materials such as polymers and nanomaterials. Its catalytic properties are beneficial for creating materials with specific functionalities while adhering to sustainable practices by facilitating reactions under mild conditions .
Mechanism of Action
The mechanism by which ®-Ru(OAc)2(BINAP) exerts its effects involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen or other groups to the substrate. The chiral BINAP ligand induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ruthenium Catalysts with Modified BINAP Ligands
- Ru(OAc)₂[(S)-H₈-BINAP] : This variant uses a partially hydrogenated BINAP ligand (H₈-BINAP). In the hydrogenation of carboxylic acids (e.g., intermediate 4c), it achieved 85% ee and quantitative yield, slightly lower than (R)-Ru(OAc)₂(BINAP) in comparable reactions .
- (S)-Ru(OAc)₂(BINAP) : The enantiomeric counterpart to (R)-Ru(OAc)₂(BINAP) produces the opposite enantiomer. For example, in the synthesis of equol, (S)-Ru(OAc)₂(BINAP) yielded (S)-equol (99.1% ee), while (R)-Ru(OAc)₂(BINAP) generated the (R)-enantiomer .
| Catalyst | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| (R)-Ru(OAc)₂(BINAP) | 2-(Trifluoromethyl)acrylic acid | 97 | 90 | |
| Ru(OAc)₂[(S)-H₈-BINAP] | Carboxylic acid 4c | 85 | 99 | |
| (S)-Ru(OAc)₂(BINAP) | Dehydroequol | 99.1 | 75 |
Rhodium-Based Catalysts
- [Rh(COD)₂BF₄] with BINAP: Rhodium complexes often outperform ruthenium catalysts in hydrogenating sterically hindered alkenes. For instance, in the hydrogenation of adduct 14 (a norleucine precursor), (R)-Ru(OAc)₂(BINAP) failed to saturate the double bond even at 50 bar H₂, while [Rh(COD)₂BF₄] succeeded with high efficiency .
- [RhI(COD)]₂/(R)-BINAP : In Heck cyclizations, Rh-BINAP systems provided 80% ee, comparable to Ru-BINAP but with faster reaction rates under high H₂ pressure .
Palladium-BINAP Complexes
- Pd(OAc)₂/(R)-BINAP : Used in cross-coupling reactions (e.g., vancomycin synthesis), this system showed superior scalability compared to Ru-BINAP, achieving 93% yield in aryl boronic acid couplings . However, it is less effective in hydrogenation due to differing mechanistic pathways.
Substrate Specificity and Mechanistic Insights
- α,β-Unsaturated Carboxylic Acids : Ru-BINAP catalysts excel here, whereas Rh catalysts require substrates with directing groups (e.g., amides) .
- Olefin Geometry : (R)-Ru(OAc)₂(BINAP) selectively hydrogenates trans-olefins, while (S)-configured catalysts target cis-isomers .
Key Advantages and Limitations
- Advantages: High enantioselectivity (>95% ee) for non-polar olefins and α,β-unsaturated acids . Tolerance to diverse functional groups (e.g., trifluoromethyl ).
- Limitations :
Biological Activity
(R)-Ru(OAc)₂(BINAP) is a ruthenium-based complex that has garnered interest in the field of asymmetric catalysis, particularly for its biological activity and potential applications in pharmaceuticals. This article explores the compound's biological properties, catalytic efficiency, and its implications in drug synthesis, supported by empirical data and case studies.
Chemical Structure and Properties
(R)-Ru(OAc)₂(BINAP) is characterized by its structure, consisting of a ruthenium(II) center coordinated to two acetate ligands and the bidentate ligand BINAP (2,2'-bis(diarylphosphino)-1,1'-binaphthyl). The molecular formula is C₄₈H₃₈O₄P₂Ru, with a molecular weight of 841.83 g/mol .
Asymmetric Hydrogenation
(R)-Ru(OAc)₂(BINAP) has been primarily studied for its role as a catalyst in asymmetric hydrogenation reactions. This complex exhibits high enantioselectivity and efficiency in converting prochiral substrates into optically active products. For instance, it has been reported to achieve yields of up to 100% with enantiomeric excess (ee) values exceeding 99% in various reactions involving bicyclic substrates .
Table 1: Summary of Catalytic Performance
| Substrate Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Bicyclic substrates | H₂, 100 atm, 50 h | 100 | 98 |
| α,β-Unsaturated carboxylic acids | H₂, 40 atm, 20 h | 95-100 | >99 |
| Ketones | H₂, 90 bar | 95-100 | 94-97 |
Synthesis of Pharmaceutical Intermediates
The biological activity of (R)-Ru(OAc)₂(BINAP) extends to its application in the synthesis of key pharmaceutical intermediates. Notably, it has been utilized in the production of compounds such as carbapenems and levofloxacin—important antibiotics—demonstrating its utility in medicinal chemistry .
Case Study: Levofloxacin Synthesis
In a study focusing on the synthesis of levofloxacin, (R)-Ru(OAc)₂(BINAP) was employed to hydrogenate specific precursors. The resulting product exhibited high enantioselectivity, which is crucial for the efficacy of the final antibiotic compound. The reaction conditions optimized for this transformation included specific solvent systems and temperature controls that enhanced yield and selectivity .
Mechanistic Insights
The mechanism by which (R)-Ru(OAc)₂(BINAP) operates involves the coordination of substrates to the ruthenium center followed by hydrogenation. The BINAP ligand plays a critical role in facilitating chiral induction during the catalytic process. Studies have shown that variations in ligand structure can significantly affect both catalytic performance and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
